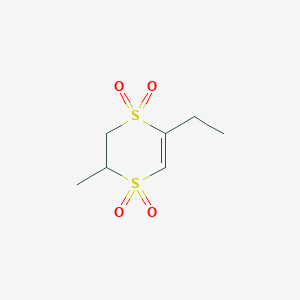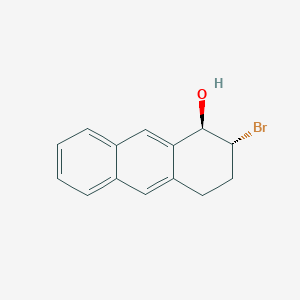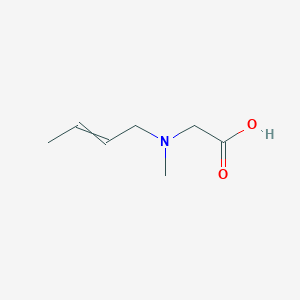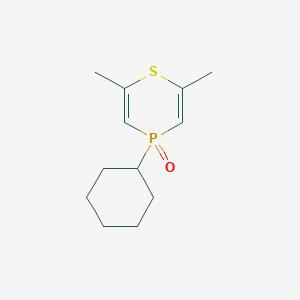![molecular formula C18H9BrO5S B14613575 4-(Benzenesulfonyl)-5-bromonaphtho[2,3-c]furan-1,3-dione CAS No. 60981-71-7](/img/structure/B14613575.png)
4-(Benzenesulfonyl)-5-bromonaphtho[2,3-c]furan-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Benzenesulfonyl)-5-bromonaphtho[2,3-c]furan-1,3-dione is a complex organic compound that belongs to the class of naphthofurans This compound is characterized by the presence of a benzenesulfonyl group, a bromine atom, and a naphthofuran core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzenesulfonyl)-5-bromonaphtho[2,3-c]furan-1,3-dione can be achieved through several synthetic routes. One common method involves the Paal-Knorr furan synthesis, which is an acid-catalyzed cyclization of 1,4-dicarbonyl compounds . This method is widely used due to its efficiency and simplicity. The reaction typically requires an acid catalyst such as trifluoroacetic acid and can be performed under mild conditions.
Another approach involves the Diels-Alder reaction, where a naphthoquinone derivative reacts with a vinyl benzofuran followed by oxidation to yield the desired product . This method is advantageous as it allows for the formation of complex polycyclic structures in a single step.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
4-(Benzenesulfonyl)-5-bromonaphtho[2,3-c]furan-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the bromine atom or reduce other functional groups.
Substitution: The bromine atom in the compound can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl derivatives, while reduction can produce dehalogenated compounds.
Aplicaciones Científicas De Investigación
4-(Benzenesulfonyl)-5-bromonaphtho[2,3-c]furan-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s structural features make it a potential candidate for studying protein-ligand interactions and enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It can be used in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-(Benzenesulfonyl)-5-bromonaphtho[2,3-c]furan-1,3-dione involves its interaction with molecular targets such as enzymes and receptors. The benzenesulfonyl group can form strong interactions with active sites of enzymes, potentially inhibiting their activity. The bromine atom and naphthofuran core contribute to the compound’s overall reactivity and binding affinity .
Comparación Con Compuestos Similares
Similar Compounds
4-(Benzenesulfonyl)-5-chloronaphtho[2,3-c]furan-1,3-dione: Similar structure but with a chlorine atom instead of bromine.
4-(Benzenesulfonyl)-5-fluoronaphtho[2,3-c]furan-1,3-dione: Contains a fluorine atom instead of bromine.
4-(Benzenesulfonyl)-5-iodonaphtho[2,3-c]furan-1,3-dione: Contains an iodine atom instead of bromine.
Uniqueness
The presence of the bromine atom in 4-(Benzenesulfonyl)-5-bromonaphtho[2,3-c]furan-1,3-dione imparts unique reactivity compared to its halogenated counterparts
Propiedades
Número CAS |
60981-71-7 |
|---|---|
Fórmula molecular |
C18H9BrO5S |
Peso molecular |
417.2 g/mol |
Nombre IUPAC |
4-(benzenesulfonyl)-5-bromobenzo[f][2]benzofuran-1,3-dione |
InChI |
InChI=1S/C18H9BrO5S/c19-13-8-4-5-10-9-12-15(18(21)24-17(12)20)16(14(10)13)25(22,23)11-6-2-1-3-7-11/h1-9H |
Clave InChI |
SJRICIPCWQSFPD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)S(=O)(=O)C2=C3C(=CC4=C2C(=O)OC4=O)C=CC=C3Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[Ethyl(phenyl)carbamoyl]pyridin-1-ium chloride](/img/structure/B14613496.png)
![1-Diazonio-4-[methoxy(phenyl)phosphoryl]but-1-en-2-olate](/img/structure/B14613498.png)

![N-[4-Chloro-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]-N'-ethylthiourea](/img/structure/B14613520.png)




![1-[(2-Methylprop-2-en-1-yl)oxy]naphthalene](/img/structure/B14613543.png)

![4-Cyanophenyl 4'-octyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14613555.png)


